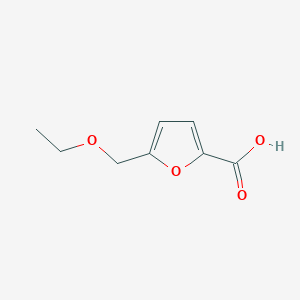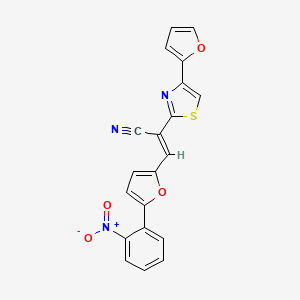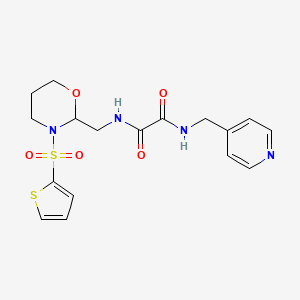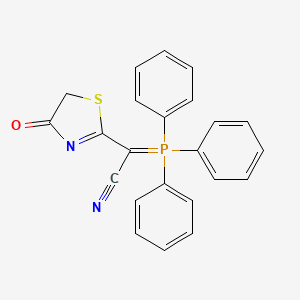![molecular formula C19H20N4O B2414192 2-[4-(3-Méthoxyphényl)pipérazino]quinoxaline CAS No. 339104-94-8](/img/structure/B2414192.png)
2-[4-(3-Méthoxyphényl)pipérazino]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline is a chemical compound that features a quinoxaline core linked to a piperazine ring substituted with a 3-methoxyphenyl group
Applications De Recherche Scientifique
2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an antifungal agent.
Biological Studies: The compound has shown activity against various fungi, making it a candidate for agricultural fungicides.
Materials Science: Its unique structure makes it a potential candidate for the development of new materials with specific electronic or luminescent properties.
Mécanisme D'action
Target of Action
The primary target of 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
2-[4-(3-Methoxyphenyl)piperazino]quinoxaline interacts with its targets, the α1-ARs, as an antagonist . It binds to these receptors, blocking the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . This interaction results in changes in the receptor’s activity, affecting the contraction of smooth muscles in various parts of the body .
Biochemical Pathways
The biochemical pathways affected by 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline primarily involve the α1-ARs. These receptors are associated with numerous neurodegenerative and psychiatric conditions . The compound’s action on these receptors can influence the pathways related to these conditions, potentially offering therapeutic benefits .
Pharmacokinetics
The pharmacokinetics of 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline involves its absorption, distribution, metabolism, and excretion (ADME) properties . These properties impact the compound’s bioavailability, determining how much of the compound reaches its target sites to exert its effects . The compound exhibits an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .
Result of Action
The molecular and cellular effects of 2-[4-(3-Methoxyphenyl)piperazino]quinoxaline’s action involve its antagonistic activity on the α1-ARs . By blocking these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially offering therapeutic benefits for conditions related to these receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone such as glyoxal.
Introduction of the Piperazine Ring: The quinoxaline core is then reacted with piperazine under suitable conditions.
Substitution with 3-Methoxyphenyl Group: Finally, the piperazine ring is substituted with a 3-methoxyphenyl group using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring substituted with a methoxyphenyl group and have shown similar biological activities.
Quinoxaline Derivatives: Other quinoxaline derivatives with different substituents have been studied for their biological and material properties.
Propriétés
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-24-16-6-4-5-15(13-16)22-9-11-23(12-10-22)19-14-20-17-7-2-3-8-18(17)21-19/h2-8,13-14H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAXOFJWRQAGHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2414110.png)

![2-(2-Chlorobenzyl)-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2414112.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2414113.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamide](/img/structure/B2414114.png)


![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2414118.png)



![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2414125.png)

